molecular formula C25H24ClN3 B11710679 2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine

2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine

Cat. No.: B11710679
M. Wt: 401.9 g/mol
InChI Key: CKLSLGBZGKYRNK-UHFFFAOYSA-N
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Description

2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine is a complex organic compound that features a unique combination of adamantyl, phenyl, and triazine groups. The adamantyl group is known for its rigid, diamond-like structure, which imparts significant stability and unique chemical properties to the compound. The triazine ring, a six-membered ring containing three nitrogen atoms, is a versatile scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine typically involves multiple steps, starting with the preparation of the adamantyl and phenyl intermediates. One common method involves the alkylation of adamantane with a suitable halide, followed by coupling with a phenyl derivative. The triazine ring is then introduced through a cyclization reaction involving appropriate nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions, such as high-pressure reactors and continuous flow systems, may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantyl derivatives, hydrogenated triazine compounds, and various substituted triazine derivatives .

Scientific Research Applications

2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity and selectivity. The triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-Adamantyl)phenyl]-4-fluoro-6-phenyl-1,3,5-triazine
  • 2-[4-(1-Adamantyl)phenyl]-4-methyl-6-phenyl-1,3,5-triazine
  • 2-[4-(1-Adamantyl)phenyl]-4-ethyl-6-phenyl-1,3,5-triazine

Uniqueness

Compared to similar compounds, 2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine is unique due to the presence of the chlorine atom, which can be readily substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C25H24ClN3

Molecular Weight

401.9 g/mol

IUPAC Name

2-[4-(1-adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C25H24ClN3/c26-24-28-22(19-4-2-1-3-5-19)27-23(29-24)20-6-8-21(9-7-20)25-13-16-10-17(14-25)12-18(11-16)15-25/h1-9,16-18H,10-15H2

InChI Key

CKLSLGBZGKYRNK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)Cl

Origin of Product

United States

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